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molecular formula C12H14 B178887 2,4,7-trimethyl-1H-indene CAS No. 144284-76-4

2,4,7-trimethyl-1H-indene

Cat. No. B178887
M. Wt: 158.24 g/mol
InChI Key: QUQWJMKRXAQCQH-UHFFFAOYSA-N
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Patent
US05194619

Procedure details

10.0 g (125 mmol) of methylcyclopentadiene were first added dropwise at 0° C. to a solution of 6.4 g (280 mmol) of sodium in 100 ml of methanol. This mixture was added dropwise at room temperature to a solution of 13.1 ml (112 mmol) of 2,5-hexanedione in 50 ml of methanol in the course of 1 hour. After the mixture had been stirred at room temperature for 4 hours, it was poured onto ice-water and acidified to pH 2. Hereafter, it was extracted with diethyl ether, dried over Na2SO4 and evaporated. The residue was chromatographed on 600 g of silica gel (long column) with hexane/methylene chloride (20:1). 0.90 g (5 %) of 3,4,7-trimethylindene (21) and 0.4 g (2%) of 2,4,7-trimethylidene (20) were obtained. For the NMR data, see Table 1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][CH:5]=[CH:4][CH:3]=1.[Na].[CH3:8][C:9](=O)[CH2:10][CH2:11][C:12](=O)[CH3:13]>CO>[CH3:1][C:2]1[C:6]2[C:5](=[C:9]([CH3:8])[CH:10]=[CH:11][C:12]=2[CH3:13])[CH2:4][CH:3]=1.[CH3:1][C:2]1[CH2:6][C:5]2[C:4]([CH:3]=1)=[C:12]([CH3:13])[CH:11]=[CH:10][C:9]=2[CH3:8] |^1:6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=CC1
Name
Quantity
6.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.1 mL
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
it was poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
Hereafter, it was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 600 g of silica gel (long column) with hexane/methylene chloride (20:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CCC2=C(C=CC(=C12)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC=1CC2=C(C=CC(=C2C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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